molecular formula C5H8N2O B1355010 (1-Methyl-1H-pyrazol-3-yl)methanol CAS No. 84547-62-6

(1-Methyl-1H-pyrazol-3-yl)methanol

Cat. No. B1355010
CAS RN: 84547-62-6
M. Wt: 112.13 g/mol
InChI Key: WCKJRVKJTUIAFW-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrazol-3-yl)methanol , also known by its IUPAC name (1-methylpyrazol-3-yl)methanol , is a chemical compound with the molecular formula C<sub>5</sub>H<sub>8</sub>N<sub>2</sub>O . It is a white to off-white crystalline solid. The compound contains a pyrazole ring substituted with a methyl group and a hydroxymethyl group. Its structure is depicted below:




Synthesis Analysis

The synthesis of (1-Methyl-1H-pyrazol-3-yl)methanol involves various methods, including condensation reactions, cyclization, and reduction. Researchers have reported several synthetic routes, but the most common approach is through the reaction of 1-methylpyrazole with formaldehyde or paraformaldehyde. The hydroxymethyl group is introduced during this process.



Chemical Reactions Analysis

(1-Methyl-1H-pyrazol-3-yl)methanol can participate in various chemical reactions due to its functional groups. Some notable reactions include:



  • Acid-Catalyzed Cyclization : The hydroxymethyl group can undergo cyclization reactions under acidic conditions, leading to the formation of pyrazole derivatives.

  • Oxidation : The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

  • Substitution Reactions : The methyl group can be substituted by other functional groups, such as halogens or alkyl groups.



Physical And Chemical Properties Analysis


  • Molecular Weight : 112.132 g/mol

  • Melting Point : Varies depending on the crystalline form.

  • Solubility : Soluble in polar solvents like water and methanol.

  • Boiling Point : Not well-documented, but it decomposes before reaching a boiling point.


Scientific Research Applications

  • Eco-friendly Synthesis of Heterocyclic Pyrazolic Carboxylic α-Amino Esters : Research has developed an economical synthesis strategy for new active biomolecules using primary pyrazole alcohols, including derivatives of (1-Methyl-1H-pyrazol-3-yl)methanol. These compounds have medicinal and synthetic significance (Mabrouk et al., 2020).

  • Creation of Novel Pyrazole-Based Compounds : A study demonstrates the synthesis of new pyrazole-based compounds by reacting various pyrazole alcohols, including (1-Methyl-1H-pyrazol-3-yl)methanol, with other agents. This process contributes to the development of new heterocyclic systems with potential applications in various fields (Baeva et al., 2020).

  • Synthesis of Pyrazolyl-Triazolyl Methanones : Another study focused on synthesizing new (3,5-aryl/methyl-1H-pyrazol-1-yl)-(5-arylamino-2H-1,2,3-triazol-4-yl)methanones using (1-Methyl-1H-pyrazol-3-yl)methanol derivatives. These compounds have potential applications in pharmaceuticals and material science (Cao et al., 2008).

  • Synthesis of Pyrazole-Substituted 1H-Pyrazoles : Research also includes the synthesis of (alkylsulfanyl)methyl-substituted 1H-pyrazoles using derivatives of (1-Methyl-1H-pyrazol-3-yl)methanol. These compounds are useful in developing new chemical entities with various applications (Baeva et al., 2020).

  • Inhibition Effect in Acidic Corrosion of Steel : A study found that compounds including (1-Methyl-1H-pyrazol-3-yl)methanol derivatives acted as efficient inhibitors in the corrosion of steel in acidic environments. This finding is significant for industrial applications where corrosion resistance is crucial (Tebbji et al., 2005).

Safety And Hazards


  • Toxicity : Limited toxicity data are available, but caution should be exercised during handling.

  • Flammability : The compound is not highly flammable.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research on (1-Methyl-1H-pyrazol-3-yl)methanol continues to explore its applications in drug discovery, materials science, and organic synthesis. Further investigations into its reactivity, stability, and potential biological activities are warranted.


Please note that this analysis is based on available literature and may not cover all aspects. For more detailed information, consult relevant scientific papers and databases123.


properties

IUPAC Name

(1-methylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-7-3-2-5(4-8)6-7/h2-3,8H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKJRVKJTUIAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511323
Record name (1-Methyl-1H-pyrazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-1H-pyrazol-3-yl)methanol

CAS RN

84547-62-6
Record name 1-Methyl-1H-pyrazole-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84547-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Methyl-1H-pyrazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-pyrazol-3-yl)methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
T Yamasaki, X Zhang, K Kumata, Y Zhang… - Journal of medicinal …, 2020 - ACS Publications
Metabotropic glutamate receptor 2 (mGlu 2 ) is a known target for treating several central nervous system (CNS) disorders. To develop a viable positron emission tomography (PET) …
Number of citations: 3 pubs.acs.org
W Hamaguchi, N Masuda, S Miyamoto, Y Shiina… - Bioorganic & Medicinal …, 2015 - Elsevier
A novel class of phosphodiesterase 10A inhibitors with potent PDE10A inhibitory activity and reduced CYP3A4 inhibition was designed and synthesized starting from 2-[4-({[1-methyl-4-(…
Number of citations: 24 www.sciencedirect.com
BA Chalyk, A Khutorianskyi, A Lysenko… - The Journal of …, 2019 - ACS Publications
A facile synthetic route toward either 3- or 5-fluoroalkyl-substituted isoxazoles or pyrazoles containing an additional functionalization site was developed and applied on a multigram …
Number of citations: 22 pubs.acs.org
D Spinks, V Smith, S Thompson, DA Robinson… - …, 2015 - Wiley Online Library
The enzyme N‐myristoyltransferase (NMT) from Trypanosoma brucei has been validated both chemically and biologically as a potential drug target for human African trypanosomiasis. …
BR Ambler, L Zhu, RA Altman - The Journal of organic chemistry, 2015 - ACS Publications
Trifluoroethylarenes are found in a variety of biologically active molecules, and strategies for accessing this substructure are important for developing therapeutic candidates and …
Number of citations: 24 pubs.acs.org
Y Zhang, Z Chen, J Nie, FG Zhang… - The Journal of Organic …, 2019 - ACS Publications
Herein, we present a facile approach to a diverse collection of 1,4-disubstituted 3-di- or mono-fluoromethylpyrazoles utilizing our previously developed cyanopyrazoles as key building …
Number of citations: 18 pubs.acs.org
F de Azambuja, SM Lovrien, P Ross… - The Journal of …, 2019 - ACS Publications
A new bench-stable trifluoromethylation reagent, phenyl bromodifluoroacetate, converts readily available alcohols to trifluoromethanes in a Cu-catalyzed deoxytrifluoromethylation …
Number of citations: 12 pubs.acs.org
濵口渉 - 2016 - u-shizuoka-ken.repo.nii.ac.jp
第二節 化合物の合成 9 第三節 PDE10A 阻害活性および代謝安定性の評価結果ならびに考察 13 第四節 行動薬理試験における薬効評価 19 第五節 本章のまとめ 22 第二章 CYP3A4 阻害を減弱…
Number of citations: 4 u-shizuoka-ken.repo.nii.ac.jp

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